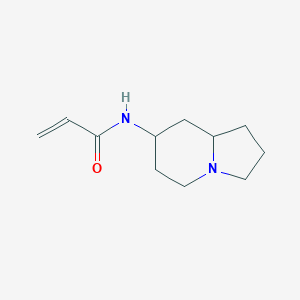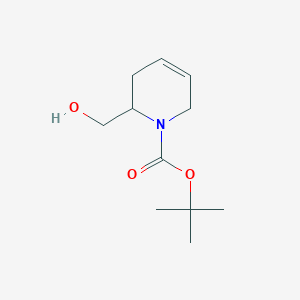
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol
概要
説明
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Addition of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Methanol Group: The final step involves the reduction of a suitable precursor to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into various alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its triazole ring.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of (1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methanol: Lacks the methyl group, which may affect its reactivity and binding properties.
(1-(4-Chlorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)ethanol: Contains an ethanol group instead of a methanol group, which may influence its solubility and reactivity.
Uniqueness
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of both the fluorophenyl and methyl groups, which can enhance its chemical stability and biological activity
特性
IUPAC Name |
[3-(4-fluorophenyl)-5-methyltriazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVCDWYFVTHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2988908.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)


![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)



![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)
